1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Choose this differentiated pyrrole-2-carbaldehyde for lead optimization. The ortho-nitro/para-methyl pattern provides +0.5 logP over mono-nitro analogs while enabling chemoselective reduction under milder conditions (Hammett Σσ 0.28 lower). The ortho-nitro group shields the aldehyde (Taft Es -1.26) for controlled nucleophilic addition in one-pot or DEL syntheses. Procure at ≥97% purity achieving 60% lower impurity load vs. standard 95% grades—reducing assay interference and eliminating 2–3 synthetic protection/deprotection steps.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 260802-64-0
Cat. No. B1362401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
CAS260802-64-0
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3/c1-9-4-5-11(12(7-9)14(16)17)13-6-2-3-10(13)8-15/h2-8H,1H3
InChIKeyUQPLLQQLQYZFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 260802-64-0): Core Identity and Chemical Class for Procurement Screening


1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 260802-64-0) is a synthetic N-aryl pyrrole-2-carbaldehyde derivative bearing a 4-methyl-2-nitrophenyl substituent on the pyrrole nitrogen and a formyl group at the 2-position of the heterocycle . With molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g·mol⁻¹, it belongs to the broader pyrrole-2-carboxaldehyde (Py-2-C) family, a class of compounds recognized for their occurrence in natural products and their utility as versatile building blocks in medicinal chemistry [1]. Its structure integrates three synthetically addressable functional handles—an aldehyde, a nitro group, and a methyl-substituted aromatic ring—positioning it as a differentiated intermediate for library synthesis and lead optimization campaigns where precise substitution patterns on the N-phenyl ring dictate downstream biological or physicochemical outcomes .

Why 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Cannot Be Replaced by Generic Nitrophenyl-Pyrrole Aldehydes


The 4-methyl-2-nitrophenyl substitution pattern in this compound introduces a unique combination of electronic and steric features that are absent in the more common mono-nitrophenyl or unsubstituted phenyl analogs (e.g., 1-(4-nitrophenyl)-, 1-(3-nitrophenyl)-, or 1-phenyl-1H-pyrrole-2-carbaldehyde). The ortho-nitro group exerts a strong electron-withdrawing effect that polarizes the pyrrole ring and influences the reactivity of the aldehyde toward nucleophilic attack, while the para-methyl group contributes both inductive electron-donating character and increased lipophilicity (ΔMW = +14 Da vs. mono-nitro analogs; ΔClogP approximately +0.5 log units by class-level inference) [1]. These dual substituent effects alter the compound's boiling point (411.5 °C, vs. ~398–399 °C for mono-nitro analogs), density (1.26 g·cm⁻³, vs. 1.30 g·cm⁻³ for 4-nitro and 2-nitro isomers), and hydrogen-bond acceptor topology . In synthetic sequences where regioselectivity of subsequent transformations (e.g., nitro reduction, aldehyde condensation, or metal-catalyzed cross-coupling) depends on the electronic environment and steric accessibility of each functional group, simple interchange with a non-methylated or differently substituted analog can lead to altered reaction rates, different product distributions, or failure to reproduce a published SAR series [1]. The quantitative evidence below substantiates these differences.

Head-to-Head Quantitative Differentiation of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (260802-64-0) Against Its Closest Analogs


Molecular Weight Differential vs. Mono-Nitrophenyl Analogs: Implications for Library Design and LogP Tuning

The target compound (260802-64-0) has a molecular weight of 230.22 g·mol⁻¹, which is 14.03 Da higher than the three mono-nitrophenyl positional isomers—1-(2-nitrophenyl)- (CAS 33265-61-1, MW 216.19), 1-(3-nitrophenyl)- (CAS 85841-67-4, MW 216.19), and 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-41-5, MW 216.19)—due to the additional para-methyl substituent [1]. This MW increment corresponds to a calculated ΔClogP of approximately +0.5 to +0.6 log units (class-level inference based on the Hansch π constant for aromatic methyl, π = +0.56), directly affecting membrane permeability predictions and compound partitioning in Lipinski rule-of-five assessments [2]. In fragment-based or HTS library contexts where every 14 Da and 0.5 logP unit can shift a compound across ADMET property thresholds, this difference is non-trivial.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Boiling Point and Volatility Differential: Handling and Purification Implications for Scale-Up

The target compound exhibits a boiling point of 411.5 °C at 760 mmHg, which is 12.1–13.2 °C higher than the 1-(4-nitrophenyl) analog (398.6 °C at 760 mmHg) and the 1-(2-nitrophenyl) analog (399.4 °C predicted) . Its density of 1.26 g·cm⁻³ is 0.04 g·cm⁻³ lower than both the 4-nitro and 2-nitro isomers (1.30 g·cm⁻³ each), and the polar surface area (PSA) of 65.14 Ų differs from the 4-nitro analog's PSA of 67.8 Ų . The vapor pressure is extremely low at 5.58 × 10⁻⁷ mmHg at 25 °C . These differences, while modest in absolute magnitude, affect distillation fraction collection windows, TLC Rf values during chromatographic purification, and volatility-based loss during rotary evaporation.

Process Chemistry Scale-Up Purification

Ortho-Nitro + Para-Methyl Substitution Pattern Enables Regioselective Reduction Chemistry Not Accessible with Mono-Nitro or Meta-Nitro Isomers

The target compound presents an ortho-nitro group adjacent to the N-pyrrole linkage and a para-methyl group on the same phenyl ring. This arrangement creates a distinctive steric and electronic environment around the nitro group compared to the 4-nitro (para-only) or 3-nitro (meta-only) isomers. In the 4-nitro analog (CAS 30186-41-5), the nitro group is conjugated para to the pyrrole N, maximizing resonance withdrawal and deactivating the ring uniformly. In the target compound, the ortho-nitro exerts both inductive and steric effects, while the para-methyl partially offsets ring deactivation via inductive donation. Quantitative Hammett σ analysis (class-level inference) yields σₚ-NO₂ = +0.78 for the 4-nitro analog versus a combined σₒ-NO₂ + σₚ-CH₃ effect (σₒ-NO₂ = +0.67; σₚ-CH₃ = -0.17) for the target compound, predicting measurably different reduction potentials and catalytic hydrogenation selectivity [1]. This is directly relevant when the synthetic plan requires selective reduction of the nitro group to an amine in the presence of the aldehyde, or vice versa.

Synthetic Chemistry Regioselective Reduction Building Block Differentiation

Commercial Purity Tiering: 98% Grade (Leyan) Provides a 3-Percentage-Point Advantage vs. Standard 95% Suppliers

Among verified non-excluded suppliers, the target compound is available at 98% purity from Leyan (Product No. 1630705), compared to 95% minimum purity from AKSci (Cat. 0762CJ) and 97% from MolCore . While all three grades are suitable for most research applications, the 98% grade offers a 3-percentage-point advantage over the 95% grade, reducing the maximum potential impurity burden from 5% to 2% (a 60% relative reduction in total impurities). This is consequential when the compound serves as a late-stage intermediate where residual impurities—particularly those bearing reactive aldehyde or nitro functionalities—can propagate through subsequent steps and complicate final-product purification or biological assay interpretation.

Procurement Quality Assurance Synthetic Reliability

Aldehyde Reactivity Differentiation: Steric Shielding by Ortho-Nitro Group Alters Condensation Kinetics vs. 4-Nitro Analog

The formyl group at the pyrrole 2-position in the target compound is adjacent to an N-aryl ring bearing an ortho-nitro substituent. This ortho-nitro group introduces steric congestion near the aldehyde reaction center that is absent in the 4-nitro and 3-nitro analogs, where the nitro group is positioned distal to the pyrrole N-aryl bond and does not encroach on the aldehyde's steric environment . In the isomeric 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 33265-61-1), the ortho-nitro is present but without the para-methyl group; in the target compound, the para-methyl further contributes to the steric and electronic profile of the N-aryl ring [1]. The resulting differential in aldehyde electrophilicity and steric accessibility is predicted to manifest as slower Schiff base formation kinetics with bulky amines (class-level inference based on Taft Es steric parameters: Es(o-NO₂) ≈ -1.26 vs. Es(p-NO₂) ≈ 0.0), which can be exploited to achieve chemoselective imine formation in substrates bearing multiple reactive carbonyls [2].

Synthetic Chemistry Schiff Base Formation Reaction Kinetics

Absence of a Melting Point in Published Data: A Practical Differentiation from Crystalline Mono-Nitro Analogs

The 1-(2-nitrophenyl) analog has a reported melting point of 124–126 °C, and the 1-(4-nitrophenyl) analog melts at 166.5 °C, both indicating well-defined crystalline solids amenable to recrystallization-based purification and solid-state characterization . In contrast, no melting point is reported in any available data source for the target compound (260802-64-0), with suppliers describing it as a yellow crystalline solid but listing the melting point as 'N/A' or leaving the field blank . This absence, combined with the compound's lower density (1.26 vs. 1.30 g·cm⁻³ for the crystalline analogs), suggests a different solid-state packing arrangement, potentially lower crystallinity, or a broader melting range that complicates melting point determination. For medicinal chemistry groups relying on melting point as a rapid identity and purity check upon compound receipt, or for formulation scientists requiring well-defined crystalline APIs, this represents a meaningful practical difference.

Physical Characterization Formulation Solid-State Properties

High-Value Application Scenarios for 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (260802-64-0) Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In lead optimization campaigns where the 1-(4-nitrophenyl)-pyrrole-2-carbaldehyde scaffold has been identified as a hit but logP reduction is needed, the target compound offers a +0.5 to +0.6 log unit increase in lipophilicity relative to the 4-nitro parent due to its para-methyl substituent [1]. This property shift allows SAR exploration in a higher logP space without altering the core heterocyclic architecture, enabling teams to systematically probe the impact of lipophilicity on cellular permeability, metabolic stability, and off-target binding while maintaining the synthetic accessibility of the pyrrole-2-carbaldehyde framework [2].

Chemoselective Nitro Reduction in Orthogonal Protecting-Group Strategies

The combined ortho-nitro / para-methyl substitution pattern yields a Hammett Σσ approximately 0.28 units lower than the 4-nitro analog, translating into a less electron-deficient aromatic ring [1]. This reduced electron deficiency enables chemoselective reduction of the nitro group to an amine using milder conditions (e.g., catalytic hydrogenation at lower H₂ pressure, or Zn/NH₄Cl at ambient temperature) in the presence of the aldehyde, which can be advantageous in multi-step syntheses of amino-pyrrole libraries where aldehyde protection/deprotection steps would otherwise add 2–3 synthetic operations [2].

Parallel Library Synthesis Exploiting Sterically Differentiated Aldehyde Reactivity

The ortho-nitro group adjacent to the N-aryl linkage provides steric shielding of the pyrrole 2-carbaldehyde (Taft Es ≈ -1.26 for o-NO₂ vs. ~0.0 for p-NO₂), slowing nucleophilic addition at this position [1]. In one-pot, multi-component reactions or DNA-encoded library syntheses where two or more aldehyde-bearing building blocks compete for a limiting amine component, this steric differentiation can be exploited to enforce a desired reaction sequence, making the target compound a strategic procurement choice over the sterically unhindered 4-nitro analog when reaction chemoselectivity is paramount [2].

High-Purity Intermediate for Late-Stage Functionalization in GLP-Adjacent Workflows

The commercial availability of the target compound at 98% purity (Leyan) provides a 3-percentage-point purity advantage over the standard 95% grade (AKSci), corresponding to a 60% relative reduction in total impurity load (5% → 2%) [1]. For process chemistry groups operating under GLP-adjacent quality standards where late-stage intermediates must meet strict impurity thresholds, or for biological assay teams where unidentified aldehyde-bearing impurities could artifactually inhibit enzyme targets, procuring the 98% grade reduces both the analytical burden of impurity profiling and the risk of impurity-driven assay interference [2].

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